2-Chloro-1H-indole-3-carboxylic acid
Overview
Description
2-Chloro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . The compound is a grey solid .
Synthesis Analysis
The synthesis of indole derivatives, including 2-Chloro-1H-indole-3-carboxylic acid, has been the focus of many researchers . Indole derivatives are important types of molecules and natural products and play a main role in cell biology . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . EDCI is typically used to activate the carboxyl group and to connect it to amines for conversion to amides .Physical And Chemical Properties Analysis
2-Chloro-1H-indole-3-carboxylic acid is a grey solid . It has a molecular weight of 195.6 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Indole-2-carboxylic acid derivatives, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).
- Stability and Reactivity : Indole-2-carboxylic acid and its derivatives are more stable towards acid and oxidation conditions compared to usual indoles, while retaining reactivity at the 3-position, making them useful for various synthetic applications (Murakami, 1987).
Medicinal Chemistry and Pharmacology
- Cancer Detection : A water-soluble near-infrared dye developed from 2-chloro-1H-indole-3-carboxylic acid showed potential for use in optical imaging for cancer detection, indicating its application in diagnostic medicine (Pham et al., 2005).
- NMDA Receptor Antagonists : Tricyclic indole-2-carboxylic acids synthesized as NMDA-glycine antagonists demonstrate the compound's potential in developing treatments for neurological disorders (Katayama et al., 2001).
Organic Chemistry and Material Science
- Synthesis of Novel Compounds : Novel indole-2-carboxylic acids with amino- and sulfur-containing substituents have been synthesized, contributing to the diversity of organic compounds available for further research and application (Unangst et al., 1987).
- Fluorescent Materials : The use of 1H-indole-2-carboxylic acids in the synthesis of fluorescent 2,3-diarylindoles, which are efficient blue emitters, shows its application in the development of new fluorescent materials (Miyasaka et al., 2009).
Future Directions
properties
IUPAC Name |
2-chloro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIIAHIAZAMFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203246 | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
54778-20-0 | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054778200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54778-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-carboxylic acid, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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